molecular formula C11H12O4 B1601575 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane CAS No. 16130-28-2

1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane

Cat. No. B1601575
CAS RN: 16130-28-2
M. Wt: 208.21 g/mol
InChI Key: KZBZEURFRUYSFS-UHFFFAOYSA-N
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Description

1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, also known as AHPP, is a synthetic compound that has been extensively researched for its various applications in the field of science. It is a complex molecule that has been found to have potential in the fields of medicine, agriculture, and material science.

Scientific Research Applications

  • Human Exposure and Environmental Impact :

    • Bisphenol A (BPA), a compound related to 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, is extensively used in epoxy resins and polycarbonate plastics production. Studies have shown that human exposure to BPA primarily occurs through foods, and it has potential endocrine disruptive effects (Kang, Kondo, & Katayama, 2006). Additionally, BPA's presence in the aquatic environment poses toxic threats to aquatic organisms, necessitating further examination of its degradation and endocrine-disruptive effects (Kang, Aasi, & Katayama, 2007).
  • Epoxy Resins and Polymers :

    • Research on mixtures containing 2,2-bis(4-hydroxyphenyl)propane, closely related to the target compound, has led to the development of low-viscosity epoxy resins. These findings are vital for manufacturing and industrial applications (Innanen, 1979).
  • Biodegradation and Environmental Fate :

    • Studies have focused on the biodegradation of BPA, a compound similar to 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane, by diverse taxa of bacteria, fungi, algae, and plants. This research is crucial for understanding the environmental fate and potential ecological impacts of such compounds (Im & Löffler, 2016).
  • Chemical Reactions and Synthesis :

    • The reaction dynamics of similar epoxy compounds with various amines and hexahydrophthalic anhydride have been studied. This research is significant for understanding the chemical properties and potential applications in synthesis (Colclough, Cunneen, & Moore, 1961).
  • In Vitro Molecular Mechanisms :

    • In vitro studies on BPA have examined its mechanisms of action and impacts on reproductive and developmental health. This research provides foundational insights into the biochemical and health-related implications of such compounds (Wetherill et al., 2007).

properties

IUPAC Name

1-[2-hydroxy-6-(oxiran-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11-9(13)3-2-4-10(11)15-6-8-5-14-8/h2-4,8,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBZEURFRUYSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493752
Record name 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane

CAS RN

16130-28-2
Record name 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Hydroxy-6-(2-oxiranylmethoxy)phenyl]ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7JQM359G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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